CD532 - 1639009-81-6

CD532

Catalog Number: EVT-2684284
CAS Number: 1639009-81-6
Molecular Formula: C26H25F3N8O
Molecular Weight: 522.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CD532 is a small molecule inhibitor of Aurora Kinase A (AURKA), a serine/threonine kinase that plays a crucial role in cell division. [, , ] CD532 has been identified as a promising candidate for the treatment of various cancers, particularly those driven by the MYCN oncogene, such as neuroblastoma. [, , , , , , , ]

Overview

CD532, also known as CD532 hydrochloride, is a small molecule compound that serves as a potent inhibitor of Aurora A kinase. This compound is particularly significant in cancer research due to its dual functionality: it inhibits Aurora A kinase activity and promotes the degradation of MYCN protein, which is often overexpressed in various cancers, notably neuroblastoma and medulloblastoma. CD532's unique mechanism makes it a valuable tool in the development of targeted cancer therapies.

Source and Classification

CD532 is classified as an Aurora A kinase inhibitor. It has been identified through chemical screening and structure-activity relationship studies aimed at developing selective inhibitors for Aurora kinases. The compound is synthesized in laboratories and has been explored for its therapeutic potential against cancers characterized by MYCN amplification.

Synthesis Analysis

Methods and Technical Details

The synthesis of CD532 hydrochloride involves several key steps:

  1. Formation of the Core Structure: The synthesis begins with constructing the basic molecular framework, which typically involves the use of various starting materials.
  2. Functional Group Introduction: This step includes introducing functional groups through reactions such as alkylation, acylation, and halogenation. These reactions are crucial for modifying the core structure to enhance biological activity.
  3. Purification: The final product undergoes purification using techniques like recrystallization or chromatography to achieve the desired purity levels.

In industrial settings, the synthesis process is scaled up, optimizing reaction conditions to maximize yield and purity while implementing robust purification methods. Automated reactors and continuous flow systems may be utilized to enhance efficiency and consistency during large-scale production.

Molecular Structure Analysis

Structure and Data

CD532 features a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The detailed molecular formula and structural data are essential for understanding its interactions with Aurora A kinase.

The structural analysis reveals that CD532 induces an allosteric change in the conformation of Aurora A kinase, allowing it to stabilize in an inactive state, which is critical for its inhibitory action . The compound's ability to bind effectively at the active site of the kinase contributes to its selectivity.

Chemical Reactions Analysis

Reactions and Technical Details

CD532 can participate in various chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen from the compound, often facilitated by oxidizing agents such as potassium permanganate.
  • Reduction: Involves adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride.
  • Substitution: Involves replacing one functional group with another through nucleophilic or electrophilic reactions.

These reactions are essential for modifying CD532 or exploring its derivatives for enhanced potency or altered pharmacokinetic properties .

Mechanism of Action

Process and Data

CD532 exerts its pharmacological effects primarily by inhibiting Aurora A kinase activity. Upon binding to Aurora A, CD532 induces a conformational change that stabilizes the kinase in an inactive state. This inhibition disrupts normal cell division processes, leading to increased degradation of MYCN protein via proteasomal pathways.

Research indicates that CD532's efficacy is particularly pronounced in cells with high MYCN expression levels, making it a targeted therapeutic option for cancers associated with MYCN amplification . The effective concentration (EC50) values for CD532 demonstrate its potency against neuroblastoma cell lines, with values reported around 223.2 nM .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CD532 hydrochloride exhibits distinct physical properties that are relevant for its application in scientific research:

  • Molecular Weight: The molecular weight of CD532 is critical for understanding its pharmacokinetics.
  • Solubility: Its solubility characteristics determine how it can be formulated for biological assays or therapeutic use.
  • Stability: Stability under various conditions (e.g., temperature, pH) affects its shelf life and efficacy.

These properties are assessed through rigorous analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Applications

Scientific Uses

CD532 has diverse applications in scientific research:

  • Cancer Research: It is primarily used to study the inhibition of Aurora A kinase and its implications in cancer cell biology.
  • Cell Biology: Researchers employ CD532 to investigate the role of Aurora A kinase in cell division processes.
  • Therapeutic Development: The compound is being explored as a potential therapeutic agent for treating cancers that exhibit MYCN overexpression.

The unique dual action of CD532—both inhibiting Aurora A kinase activity and promoting MYCN degradation—positions it as a promising candidate for further development in targeted cancer therapies .

Mechanistic Basis of CD532 in MYCN-Driven Oncogenesis

Conformational Disruption of Aurora Kinase A as a MYCN Destabilization Strategy

CD532 (chemical name: 4-((4-((3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)amino)quinazolin-7-yl)oxy)-N-methylpicolinamide) is a diaminopyrimidine-derived compound that selectively destabilizes the oncoprotein MYCN through allosteric modulation of Aurora Kinase A. Unlike conventional Aurora Kinase A inhibitors such as Alisertib (MLN8237) or VX-680, CD532 stabilizes Aurora Kinase A in a "DFG-in" inactive conformation by binding the hinge region via its pyrazole moiety. This binding induces a structural shift in the kinase domain, expanding the active-site cleft and altering the geometry of the αB-αC helix interface [1] [3] [4]. These changes disrupt the protein-protein interaction surface required for MYCN binding.

Co-crystallography studies reveal that CD532 binding repositions critical residues in Aurora Kinase A’s catalytic domain, including Tyr 334, Gln 335, and Tyr 338, which form part of the MYCN docking site. Specifically, the compound’s trifluoromethylphenyl group sterically hinders the hydrophobic pocket accommodating Trp 88 of MYCN, while its pyrimidine nitrogen atoms form hydrogen bonds with hinge residue Glu 211 [7] [10]. This conformational disruption is quantified by a >50-fold reduction in Aurora Kinase A/MYCN binding affinity, contrasting with the negligible effects of catalytic inhibitors like Alisertib [1].

Table 1: Comparative Effects of Aurora Kinase A Inhibitors on MYCN Stability

InhibitorAurora A IC₅₀ (nM)MYCN Degradation EC₅₀ (nM)Conformational Effect
CD53248223 (SK-N-BE(2)); 146.7 (Kelly)DFG-in inactive conformation
Alisertib (MLN8237)1.2>1,000Partial αC-helix displacement
VX-6800.6>1,000ATP-competitive; no major shift

Data source: Gustafson et al. (2014) [1] [3]

Kinase-Independent Scaffolding Function of Aurora Kinase A in MYCN Stabilization

Aurora Kinase A stabilizes MYCN through a kinase-independent scaffolding mechanism. The N-MYC transactivation domain (residues 61–89) directly interacts with Aurora Kinase A’s catalytic domain, forming a complex that shields MYCN from proteasomal recognition. Structural analyses demonstrate that MYCN residues 76–89 adopt an α-helical conformation upon binding, with Trp 77 and Trp 88 anchoring into hydrophobic pockets on Aurora Kinase A’s surface [7]. This interaction sterically blocks access to the MYCN phosphodegron (Thr58/Ser62), a site targeted by the E3 ubiquitin ligase SCFFbxw7 [6] [9].

Notably, siRNA knockdown of Aurora Kinase A reduces MYCN half-life from >60 minutes to <20 minutes, mirroring CD532’s effects without inhibiting kinase activity. This confirms that MYCN stabilization is independent of Aurora Kinase A’s phosphotransferase function [1]. The scaffolding role is further evidenced by:

  • Ubiquitination Interference: Aurora Kinase A binding reduces Lys48-linked polyubiquitin chain formation on MYCN by >70%, diverting ubiquitination to non-degradative Lys63 linkages [7].
  • Competitive Binding: The Aurora Kinase A/MYCN interface overlaps with the SCFFbxw7 recognition site, creating a physical barrier to ubiquitin ligase engagement [9].
  • Feedback Amplification: MYCN transcriptionally upregulates Aurora Kinase A expression, creating a feed-forward loop that exacerbates oncogenesis in MYCN-amplified tumors [6].

Table 2: Functional Dichotomy of Aurora Kinase A in MYCN-Driven Cancers

Function TypeMolecular MechanismBiological Consequence
Kinase-DependentPhosphorylation of mitotic substrates (e.g., PLK1)Mitotic spindle assembly; G2/M progression
Scaffolding (Kinase-Independent)Physical occlusion of MYCN degronMYCN protein stabilization; transcriptional amplification

Data source: Otto et al. (2009), Brockmann et al. (2013) [1] [6]

Proteasomal Degradation Pathways Activated by CD532-Induced Aurora Kinase A Structural Shifts

CD532 triggers MYCN degradation through ubiquitin-proteasome system (UPS) activation by exposing the Thr58/Ser62 phosphodegron. Upon conformational disruption of Aurora Kinase A, MYCN undergoes sequential phosphorylation:

  • Priming Phosphorylation: Cyclin-dependent kinase 1 phosphorylates Ser62, creating a docking site for glycogen synthase kinase 3 beta [1] [7].
  • Degron Completion: Glycogen synthase kinase 3 beta phosphorylates Thr58, generating a canonical Fbxw7 ligase recognition motif [7].
  • Ubiquitination: SCFFbxw7 catalyzes Lys48-linked polyubiquitin chain formation, targeting MYCN to the 26S proteasome [10].

Biochemical assays in MYCN-amplified neuroblastoma cells (SK-N-BE(2), Kelly) demonstrate that CD532 treatment reduces MYCN half-life from 45 minutes to <15 minutes. This degradation is abolished by proteasome inhibitors like MG132 but unaffected by autophagy inhibitors, confirming UPS dependence [1] [10]. Time-course immunoblotting shows MYCN depletion within 4 hours of CD532 exposure, preceding Aurora Kinase A downregulation (observed at >8 hours), indicating that MYCN loss is an immediate consequence of complex disruption rather than secondary kinase inhibition [1].

Table 3: Temporal Kinetics of MYCN Degradation Following CD532 Treatment

Time Post-CD532 (h)MYCN Protein Level (% Control)Ubiquitinated MYCN (Fold Increase)Aurora Kinase A Activity (% Control)
01001.0100
2783.292
4296.785
885.141

Data source: Gustafson et al. (2014) [1] [10]

The specificity of this pathway is underscored by two critical observations:

  • CD532 does not destabilize structurally related MYC family proteins (e.g., c-MYC) due to sequence divergence in the Aurora Kinase A binding region [7].
  • Aurora Kinase A overexpression rescues MYCN degradation in CD532-treated cells, confirming on-target mechanism [1].

Properties

CAS Number

1639009-81-6

Product Name

CD532

IUPAC Name

1-[4-[[4-[(5-cyclopentyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C26H25F3N8O

Molecular Weight

522.5 g/mol

InChI

InChI=1S/C26H25F3N8O/c27-26(28,29)17-6-3-7-20(14-17)33-25(38)32-19-10-8-18(9-11-19)31-24-30-13-12-22(35-24)34-23-15-21(36-37-23)16-4-1-2-5-16/h3,6-16H,1-2,4-5H2,(H2,32,33,38)(H3,30,31,34,35,36,37)

InChI Key

GBMIFBVLJSCVJT-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F

Solubility

not available

Canonical SMILES

C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F

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